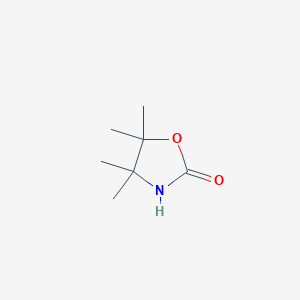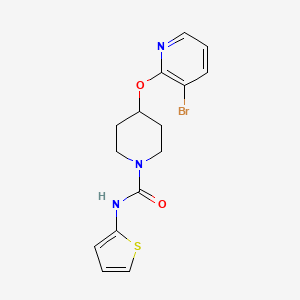
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as BPTP and is primarily used in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound is synthesized through reactions like elimination, reduction, and bromization, and characterized using techniques like NMR and MS. This process has been utilized in the development of non-peptide CCR5 antagonists, highlighting its potential in pharmaceutical research (Bi, 2014).
Computational and Spectroscopy Studies
- Computational chemistry methods and spectroscopy (FT-IR, NMR, X-ray diffraction) are used to analyze the synthesized compounds. Such methods are important for understanding the molecular structure and properties, and have been applied in studies related to non-linear optical properties and molecular docking (Jayarajan et al., 2019).
Radiopharmaceutical Research
- The compound is studied in the context of radiopharmaceuticals. It's involved in the synthesis of radiotracers for PET imaging, demonstrating its applicability in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Biological Activities and Antagonist Properties
- Its derivatives have been investigated for biological activities, such as fungicidal and antiviral activities against tobacco mosaic virus, indicating its relevance in agricultural and virology research (Li et al., 2015).
Synthesis of Novel Derivatives
- Research on the synthesis of novel derivatives of this compound explores its potential in developing new chemical entities with possible therapeutic applications. These studies often focus on optimizing the synthesis process and exploring the chemical properties of the derivatives (Ito et al., 2002).
Propiedades
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-12-3-1-7-17-14(12)21-11-5-8-19(9-6-11)15(20)18-13-4-2-10-22-13/h1-4,7,10-11H,5-6,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZWPUMNZHUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)

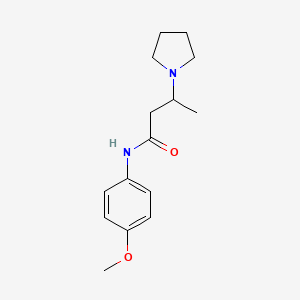
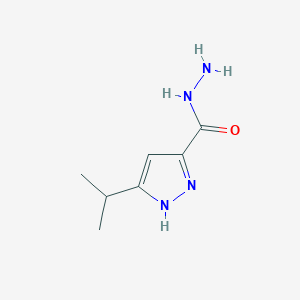

![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)
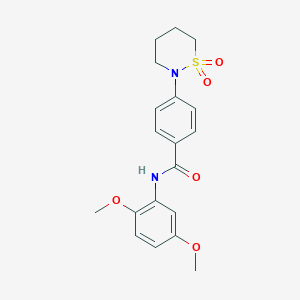

![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)
![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)

![N-(3-fluorophenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2424953.png)
